

Application Note: ¹H and ¹³C NMR Characterization of Diisopropyl Succinate

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Compound of Interest		
Compound Name:	Diisopropyl succinate	
Cat. No.:	B1582463	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the characterization of **diisopropyl succinate** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. **Diisopropyl succinate** serves as a key intermediate in various industrial syntheses, including the production of high-performance pigments. Accurate structural elucidation and purity assessment are critical, for which NMR is the premier analytical technique. This document outlines the experimental procedure, presents the spectral data in a clear, tabular format, and offers a concise interpretation of the spectra.

Introduction

Diisopropyl succinate (C₁₀H₁₈O₄) is the diester formed from succinic acid and two molecules of isopropanol.[1] Its molecular structure lends itself to straightforward analysis by NMR spectroscopy, providing unambiguous confirmation of its identity. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple and serve as excellent examples for spectral interpretation. This note details the expected chemical shifts, multiplicities, and assignments for all proton and carbon signals.

Molecular Structure and Atom Numbering



The structure of **diisopropyl succinate** is symmetrical, which simplifies its NMR spectra. The atom numbering scheme used for signal assignment is presented below.

Caption: Molecular structure with atom labeling for NMR assignments.

¹H and ¹³C NMR Spectroscopic Data

The NMR spectra were acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for **Diisopropyl Succinate** (in CDCl₃)

Signal Label	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
A	5.01	Septet	2H	-OCH(CH ₃) ₂
В	2.57	Singlet	4H	-OC-CH2-CH2- CO-
С	1.23	Doublet	12H	-OCH(CH ₃) ₂

Table 2: 13C NMR Data for Diisopropyl Succinate (in CDCl3)

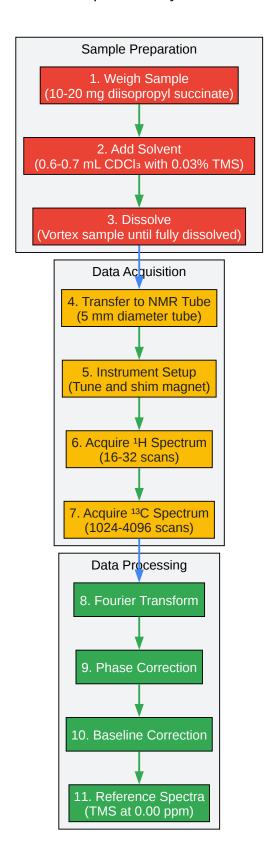
Signal Label	Chemical Shift (δ ppm)	Assignment
1	171.76	C=O
2	67.91	-OCH(CH₃)₂
3	29.61	-OC-CH ₂ -CH ₂ -CO-
4	21.81	-OCH(CH₃)₂

Note: The spectral data presented are based on publicly available reference spectra.[2] Actual chemical shifts can vary slightly depending on the solvent, concentration, and instrument frequency.[1][3]

Experimental Protocols



A standardized protocol for acquiring high-quality NMR spectra of **diisopropyl succinate** is provided below. This workflow ensures reproducibility and accurate data collection.





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Caption: Workflow for NMR sample preparation and data acquisition.

Instrumentation Details:

Spectrometer: 400 MHz (or higher) NMR Spectrometer

• Solvent: CDCl3[2]

Internal Standard: Tetramethylsilane (TMS)

• Temperature: 298 K

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single pulse (zg30)

Spectral Width: ~16 ppm

Acquisition Time: ~4 seconds

• Relaxation Delay: 2 seconds

• Number of Scans: 16

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single pulse (zgpg30)

Spectral Width: ~240 ppm

• Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

Data Interpretation



¹H NMR Spectrum:

- Methine Protons (A, δ 5.01): The two equivalent methine (-CH) protons of the isopropyl groups are deshielded by the adjacent ester oxygen, shifting them downfield. They are coupled to the 12 protons of the four adjacent methyl groups (6 protons per methine), resulting in a septet multiplicity according to the n+1 rule.
- Methylene Protons (B, δ 2.57): The four protons of the two central methylene (-CH₂-) groups are chemically equivalent due to the molecule's symmetry. As there are no adjacent non-equivalent protons, the signal appears as a sharp singlet.
- Methyl Protons (C, δ 1.23): The twelve protons of the four equivalent methyl (-CH₃) groups are in a shielded, aliphatic environment. Each methyl group is coupled to the single adjacent methine proton, resulting in a doublet.

¹³C NMR Spectrum:

- Carbonyl Carbon (1, δ 171.76): This signal is in the characteristic downfield region for an ester carbonyl carbon.
- Methine Carbon (2, δ 67.91): The signal for the methine carbon is shifted downfield due to the direct attachment to the electronegative oxygen atom.
- Methylene Carbon (3, δ 29.61): This peak corresponds to the two equivalent central methylene carbons of the succinate backbone.
- Methyl Carbon (4, δ 21.81): This upfield signal represents the four equivalent methyl carbons of the isopropyl groups.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and efficient method for the structural confirmation of **diisopropyl succinate**. The simplicity of the spectra, arising from the molecule's symmetry, allows for a straightforward and unambiguous assignment of all proton and carbon signals. The protocols and data presented in this application note serve as a reliable reference for researchers and quality control analysts working with this compound.



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References

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